molecular formula C12H13N3O5S B2466819 N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897613-83-1

N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No. B2466819
CAS RN: 897613-83-1
M. Wt: 311.31
InChI Key: ZKMCEJNDDPWLBY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, also known as EHPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. EHPD is a member of the pyrimidine family and has a unique molecular structure that makes it an attractive candidate for various research studies.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide have been synthesized and evaluated for their antimicrobial properties. For instance, Sarvaiya et al. (2019) synthesized a series of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which were tested for antimicrobial activity against various bacteria and fungi. The presence of sulfonamide and pyrimidone moieties in these compounds contributed to their potential antibacterial and antifungal properties Sarvaiya, Gulati, & Patel, 2019.

Structural Characterization and Inhibition Studies

Al-Wahaibi et al. (2021) reported on the structural characterization of dihydropyrimidine derivatives and their potential as dihydrofolate reductase inhibitors. The study highlighted the significance of the dihydropyrimidine core in interacting with biological targets, which could be relevant for compounds like this compound in drug design and development Al-Wahaibi et al., 2021.

Biodegradation Studies

Research by Ricken et al. (2013) on the biodegradation of sulfonamide antibiotics by Microbacterium sp. provides insights into environmental pathways for the breakdown of sulfonamide-containing compounds. The study's findings on microbial strategies for the elimination of these compounds could inform environmental management of pharmaceuticals and related chemicals Ricken et al., 2013.

Drug Design and Pharmacological Effects

The exploration of sulfonamide-containing compounds in drug design, especially as enzyme inhibitors or receptor antagonists, is a significant area of interest. For example, Owa et al. (2002) investigated the structure-gene expression relationship of antitumor sulfonamides, providing valuable information on the pharmacophore structure and drug-sensitive cellular pathways Owa et al., 2002.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-2-20-9-5-3-8(4-6-9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMCEJNDDPWLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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